molecular formula C18H13N7O3S B3290929 N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868969-92-0

N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B3290929
CAS No.: 868969-92-0
M. Wt: 407.4 g/mol
InChI Key: BUFYCVPSQAPKLX-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a high-quality synthetic chemical reagent designed for research applications. This molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged structure in medicinal chemistry known for its potential in drug discovery . While the specific biological activity and molecular targets for this exact compound require further investigation, its complex heterocyclic architecture suggests significant research value. Compounds within this structural class are often explored as kinase inhibitors or modulators of various enzymatic pathways . Researchers may find this compound useful in areas such as probe development, high-throughput screening, and structure-activity relationship (SAR) studies to elucidate new biological mechanisms. As with all our products, this compound is provided with comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity. This compound is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O3S/c26-16(20-13-2-1-3-14(10-13)25(27)28)11-29-17-5-4-15-21-22-18(24(15)23-17)12-6-8-19-9-7-12/h1-10H,11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFYCVPSQAPKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the pyridinyl and nitrophenyl groups. Key steps include:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and pyridazine precursors.

    Introduction of the Pyridinyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Nitrophenyl Group: This is typically done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its combination of a pyridin-4-yl-substituted triazolo-pyridazine core and a nitro-functionalized phenylacetamide. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison

Compound ID/Name Core Structure Substituents/Modifications Notable Properties/Activities Reference
Target Compound [1,2,4]triazolo[4,3-b]pyridazine - 3-(pyridin-4-yl)
- 6-sulfanyl-N-(3-nitrophenyl)acetamide
Hypothesized enhanced binding affinity N/A
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide 1,2,4-triazole - 5-furan-2-yl
- 4-amino group
- Sulfanyl-acetamide
Anti-exudative activity in rats [1]
894052-49-4 [1,2,4]triazolo[4,3-b]pyridazine - 3-methylsulfanyl
- 6-pyridin-2-yl
Unreported (structural analog) [2]
891117-12-7 [1,2,4]triazolo[4,3-b]pyridazine - 3-methyl
- 6-(4-ethoxyphenyl)acetamide
Potential metabolic stability [2]
894064-82-5 [1,2,4]triazolo[4,3-b]pyridazine - 6-(4-methylpropanamide)phenyl Altered solubility profile [2]

Functional Implications of Substituents

  • Pyridinyl vs. Furan/Other Heterocycles : The pyridin-4-yl group in the target compound may enhance π-π stacking interactions compared to furan-2-yl in [1], which lacks aromatic nitrogen atoms. This could improve binding to hydrophobic enzyme pockets .
  • Nitro Group vs. Ethoxy/Methyl : The electron-withdrawing nitro group (target compound) contrasts with electron-donating groups like ethoxy (891117-12-7) or methyl (894064-82-5). Nitro groups often increase reactivity but may elevate toxicity risks .
  • Sulfanyl Linker: Present in both the target compound and 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide , this group likely contributes to redox-modulating activity or metal chelation.

Research Findings and Hypotheses

Anti-Exudative Activity

The furan-containing analog () demonstrated anti-exudative effects in rat models, attributed to its triazole-thione moiety and sulfanyl-acetamide linker . The target compound’s pyridin-4-yl group and nitro substituent may amplify or modify this activity by enhancing membrane penetration or target specificity.

Metabolic and Pharmacokinetic Considerations

  • The nitro group in the target compound may reduce metabolic stability compared to methyl or ethoxy analogs due to susceptibility to nitroreductase enzymes .
  • The pyridin-4-yl group could improve solubility relative to pyridin-2-yl (894052-49-4), as the para-substitution minimizes steric hindrance.

Biological Activity

N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (CAS No. 868969-92-0) is a compound of interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H13N7O3SC_{18}H_{13}N_{7}O_{3}S, with a molecular weight of 407.4 g/mol. The structural complexity arises from the combination of a nitrophenyl group, a pyridine moiety, and a triazolo-pyridazine scaffold, which are known to confer various biological activities.

PropertyValue
CAS Number868969-92-0
Molecular FormulaC18H13N7O3S
Molecular Weight407.4 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing similar structural motifs. For example, derivatives of triazolo-pyridazine have shown significant cytotoxicity against various cancer cell lines. In particular, compounds with similar configurations have demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

One notable study reported that triazolo-pyridazine derivatives exhibited IC50 values as low as 1.06 µM against A549 cells and 1.23 µM against MCF-7 cells, indicating their potential as effective anticancer agents . The mechanism of action often involves inhibition of key kinases such as c-Met, which is implicated in cancer progression .

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for antimicrobial properties. Research indicates that derivatives containing triazole rings exhibit moderate to high antimicrobial activity against a range of bacteria and fungi. For instance, certain triazole derivatives demonstrated significant antibacterial effects against both drug-sensitive and resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
  • Antimicrobial Action : The presence of the triazole moiety is associated with interference in fungal cell wall synthesis and bacterial protein synthesis.

Case Studies

Several case studies illustrate the efficacy of related compounds:

  • Cytotoxicity Evaluation : A study involving a series of triazolo-pyridazine derivatives found that one compound exhibited an IC50 value of 2.73 µM against HeLa cells, indicating strong cytotoxic potential .
  • Antimicrobial Testing : Another research highlighted that certain triazole derivatives showed an EC50 value significantly lower than traditional antibiotics against resistant bacterial strains .

Q & A

Q. What are the key steps and challenges in synthesizing N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?

The synthesis involves multi-step reactions:

  • Core Formation : Construction of the triazolopyridazine ring via cyclization of pyridazine precursors under reflux conditions .
  • Sulfanyl Group Introduction : Thioether linkage formation using nucleophilic substitution with mercaptoacetic acid derivatives .
  • Nitrophenyl Functionalization : Coupling via amide bond formation under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
    Challenges : Low yields during cyclization due to competing side reactions; purification via column chromatography (silica gel, eluent: dichloromethane/methanol) is critical .

Q. Which analytical methods are most reliable for structural characterization?

  • X-ray Crystallography : Resolves 3D conformation, critical for understanding π-π stacking interactions between the pyridinyl and triazolopyridazine moieties .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfanyl substitution and nitro group positioning .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~435.4 g/mol) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions; dilute in PBS (pH 7.4) for biological testing .
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH); nitro groups may hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from:

  • Assay Conditions : ATP concentration variations (1–10 mM) impact competitive inhibition measurements .
  • Protein Isoforms : Differential binding to mutant vs. wild-type kinases (e.g., EGFR L858R vs. WT) .
    Method : Standardize protocols (e.g., Eurofins KinaseProfiler®) and validate with orthogonal assays (SPR vs. fluorescence polarization) .

Q. What strategies are effective for identifying biological targets?

  • Computational Docking : Use AutoDock Vina to screen against kinase libraries; prioritize targets with ΔG < -8 kcal/mol .
  • Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated analogs, followed by LC-MS/MS .
  • CRISPR-Cas9 Knockout : Confirm target relevance by correlating gene knockout with loss of compound activity .

Q. How can structure-activity relationships (SAR) guide derivative design?

Key modifications and effects:

Modification Impact on Activity Evidence
Nitro → Amino substitutionReduced cytotoxicity, lower potency
Pyridin-4-yl → Pyridin-3-ylAltered kinase selectivity
Sulfanyl → SulfonylImproved metabolic stability

Methodological Notes

  • Controlled Crystallization : Slow evaporation from ethanol/water (1:1) yields X-ray-quality crystals .
  • Reaction Optimization : Use Design of Experiments (DoE) to balance temperature, solvent, and catalyst ratios for maximum yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.